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molecular formula C11H13ClO B1352676 1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one CAS No. 30314-42-2

1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one

Cat. No. B1352676
M. Wt: 196.67 g/mol
InChI Key: DKFLDXIDGFZMCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04880457

Procedure details

Trimethyl acetonitrile (0.1 mol) in dry tetrahydrofuran (50 ml) was added dropwise with stirring to the Grignard reagent prepared form 4-chloro-iodobenzene (0.11 mol) and magnesium turnings (0.11 g atoms) in sodium dry ether (50 ml) at such a rate as to retain gentle reflux. The solution was refluxed for 4 hours, cooled to room temperature, and water (40 ml) added carefully. 2N H2SO4 (50 ml) was added and the ether solution washed with water (3×100 ml) and dried over anhydrous magnesium sulphate. Removal of the solvent gave a yellow oil which was distilled at the water pump to give tertiary butyl 4-chlorophenyl ketone (40%) as a colourless liquid b.p. 116°-128°/15 mm Hg.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.11 mol
Type
reactant
Reaction Step Two
Quantity
0.11 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:6])([CH3:5])[C:3]#N.[Cl:7][C:8]1[CH:13]=[CH:12][C:11](I)=[CH:10][CH:9]=1.[Mg].[OH:16]S(O)(=O)=O>O1CCCC1.[Na].O>[Cl:7][C:8]1[CH:13]=[CH:12][C:11]([C:3]([C:2]([CH3:6])([CH3:5])[CH3:1])=[O:16])=[CH:10][CH:9]=1 |^1:25|

Inputs

Step One
Name
Quantity
0.1 mol
Type
reactant
Smiles
CC(C#N)(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.11 mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)I
Name
Quantity
0.11 g
Type
reactant
Smiles
[Mg]
Name
Quantity
50 mL
Type
solvent
Smiles
[Na]
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Four
Name
Quantity
40 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was refluxed for 4 hours
Duration
4 h
WASH
Type
WASH
Details
the ether solution washed with water (3×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulphate
CUSTOM
Type
CUSTOM
Details
Removal of the solvent
CUSTOM
Type
CUSTOM
Details
gave a yellow oil which
DISTILLATION
Type
DISTILLATION
Details
was distilled at the water pump

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C(=O)C(C)(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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